molecular formula C9H17ClO2S B2673971 (3-Tert-butylcyclobutyl)methanesulfonyl chloride CAS No. 2169608-39-1

(3-Tert-butylcyclobutyl)methanesulfonyl chloride

Cat. No.: B2673971
CAS No.: 2169608-39-1
M. Wt: 224.74
InChI Key: LTFVXAAVTNGILN-UHFFFAOYSA-N
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Description

(3-Tert-butylcyclobutyl)methanesulfonyl chloride (CAS 2169608-39-1) is an organic compound with the molecular formula C 9 H 17 ClO 2 S and a molecular weight of 224.75 . This chemical features a methanesulfonyl chloride group attached to a 3-tert-butylcyclobutyl ring system, a structure represented by the SMILES code CC(C)(C)C1CC(C1)CS(=O)(=O)Cl . The methanesulfonyl chloride (mesyl chloride) functional group is a known reactive handle, typically acting as an electrophile in synthesis reactions . The tert-butyl group attached to the cyclobutane ring is a bulky substituent that provides significant steric hindrance, which can influence the compound's reactivity and physical properties by protecting nearby functional groups . This combination of a reactive sulfonyl chloride and a sterically distinct backbone makes it a potential intermediate for constructing more complex molecules in organic and medicinal chemistry research. Specific applications and mechanisms of action in research models are an area for further investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed.

Properties

IUPAC Name

(3-tert-butylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2S/c1-9(2,3)8-4-7(5-8)6-13(10,11)12/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFVXAAVTNGILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169608-39-1
Record name (3-tert-butylcyclobutyl)methanesulfonyl chloride
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Preparation Methods

The synthesis of (3-Tert-butylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (3-Tert-butylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3-Tert-butylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pyridine, triethylamine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Synthesis of Sulfonamides

One of the primary applications of (3-Tert-butylcyclobutyl)methanesulfonyl chloride is in the synthesis of sulfonamides. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The reaction typically involves the nucleophilic substitution of an amine with methanesulfonyl chloride, which can be facilitated by using nitroalkanes as solvents to enhance product yield and purity.

Case Study: Synthesis Process

  • Reactants : Methanesulfonyl chloride and various amines (primary and secondary).
  • Conditions : Reaction performed in nitroalkane solvents at elevated temperatures.
  • Results : High yields of sulfonamide products with minimal impurities were achieved, demonstrating the effectiveness of this method .

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly in the design of new therapeutic agents. Its ability to modify biological molecules makes it a valuable tool in creating compounds that can interact with specific biological targets.

Example : In a study focusing on fragment-based drug discovery, this compound was used to synthesize novel sulfonamide derivatives, which showed promising activity against certain cancer cell lines. The modification allowed for enhanced binding affinity and selectivity towards target proteins involved in cancer progression .

Material Science

In materials science, this compound is utilized for functionalizing polymers and developing new materials with specific properties. Its reactivity allows it to serve as a coupling agent or a cross-linker in polymer chemistry.

Data Table: Functionalization Outcomes

Polymer TypeFunctionalization MethodResulting Properties
PolyethyleneReaction with this compoundIncreased thermal stability
PolystyreneCross-linking with methanesulfonyl chlorideEnhanced mechanical strength

Environmental Applications

The compound can also play a role in environmental chemistry, particularly in the treatment of waste materials containing amines or other nitrogenous compounds. Its ability to form stable sulfonamides can facilitate the detoxification of hazardous substances.

Case Study: Waste Treatment

  • Methodology : Utilizing this compound to react with waste amines.
  • Outcome : The resulting sulfonamides were less toxic and more easily biodegradable than their precursors, highlighting the compound's potential for environmental remediation .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in various fields. Toxicological studies have shown that while the compound can be hazardous at high concentrations, its controlled use in laboratory settings minimizes risk.

Toxicity Data Summary

  • Acute exposure guidelines indicate a lethal concentration threshold, emphasizing the need for proper handling and safety measures during synthesis and application .

Mechanism of Action

The mechanism of action of (3-Tert-butylcyclobutyl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or other substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Reactivity

Sulfonyl chlorides exhibit reactivity proportional to the electron-withdrawing nature of their substituents and steric hindrance. Key comparisons include:

  • Methanesulfonyl Chloride (MsCl) : Highly reactive due to minimal steric hindrance and strong electron withdrawal from the methyl group. It reacts rapidly with nucleophiles (e.g., amines, alcohols) at room temperature .
  • Benzenesulfonyl Chloride : Less reactive than MsCl due to resonance stabilization from the aromatic ring. Requires prolonged stirring or reflux with NaOH for hydrolysis .
  • (3-Tert-butylcyclobutyl)methanesulfonyl Chloride : The tert-butyl group imposes steric hindrance, likely slowing nucleophilic attack. However, the strained cyclobutane ring may partially counteract this effect, resulting in moderate reactivity.

Stability

  • MsCl : Moderately stable but moisture-sensitive; decomposes exothermically upon contact with water .
  • p-Toluenesulfonyl Chloride (TsCl) : More stable than MsCl due to the electron-donating methyl group on the aromatic ring, which reduces electrophilicity .
  • This compound : The bulky tert-butyl group may enhance stability by shielding the sulfonyl chloride from environmental moisture, though strain from the cyclobutane ring could increase susceptibility to decomposition under harsh conditions.

Handling and Disposal

  • MsCl : Requires immediate neutralization with 2.5 M NaOH at room temperature .
  • Aromatic Sulfonyl Chlorides : Prolonged reflux with NaOH is necessary for complete hydrolysis .
  • This compound : Likely requires controlled hydrolysis under monitored conditions due to steric effects.

Biological Activity

(3-Tert-butylcyclobutyl)methanesulfonyl chloride (CAS No. 2169608-39-1) is a sulfonyl chloride compound with significant potential in biological and synthetic chemistry. Its unique structure, characterized by a cyclobutyl ring and a tert-butyl group, enables various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The molecular formula of this compound is C₉H₁₇ClO₂S, with a molecular weight of 224.75 g/mol. The synthesis typically involves the reaction of (3-Tert-butylcyclobutyl)methanol with methanesulfonyl chloride in the presence of bases such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile, engaging in nucleophilic substitution reactions. This property allows it to form sulfonamides or other substituted products when reacting with various nucleophiles, including amines and alcohols. The specific molecular targets and pathways depend on the nature of the nucleophile involved in the reaction.

Applications in Biological Research

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antiviral Activity : Research indicates that sulfonamide derivatives can exhibit antiviral properties, suggesting that this compound may have similar effects when properly modified .
  • Anticancer Studies : Compounds with sulfonamide groups have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methanesulfonyl chlorideSimple structure without cyclobutyl groupUsed widely as an electrophile
Cyclobutylmethanesulfonyl chlorideContains cyclobutyl but lacks tert-butylSimilar reactivity but different applications
Tert-butylmethanesulfonyl chlorideLacks cyclobutyl ringDifferent chemical properties

Case Studies

  • Synthesis of Sulfonamides : A study demonstrated that this compound could be effectively used to synthesize sulfonamides with enhanced biological activity against specific bacterial strains. The reaction conditions were optimized for yield and purity, showcasing its utility in medicinal chemistry.
  • Antiviral Screening : In a recent investigation, derivatives of sulfonamides were screened for antiviral activity against various DNA viruses. The results indicated that modifications to the sulfonamide group could significantly enhance potency, suggesting that this compound could serve as a precursor for developing new antiviral agents .

Safety and Handling

This compound is highly reactive and poses several health risks. It is corrosive and can cause severe skin burns and eye damage upon contact. Proper safety measures must be taken when handling this compound, including using personal protective equipment and working under fume hoods to avoid inhalation exposure .

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